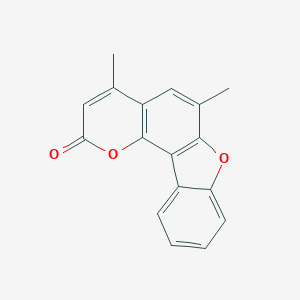

4,6-Dimethylbenzoangelicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylbenzoangelicin is a synthetic derivative of angelicin, a naturally occurring furanocoumarin compound. Angelicin derivatives are known for their photosensitizing properties and applications in phototherapy, particularly in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo . The addition of methyl groups at the 4- and 6-positions on the benzoangelicin scaffold likely modifies its electronic and steric properties, influencing its interaction with biological targets such as DNA and enzymes involved in photochemical reactions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4,6-Dimethylbenzoangelicin to ensure reproducibility?

Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and thorough characterization of intermediates. For novel derivatives, use techniques like HPLC (≥95% purity thresholds) and NMR to confirm structural integrity. For known compounds, cross-validate spectral data with literature reports (e.g., comparing 1H/13C NMR shifts with published values). Experimental sections must detail purification methods (e.g., column chromatography gradients) and provide raw spectral data in supplementary materials to enable replication .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC-MS to identify byproducts. Use differential scanning calorimetry (DSC) to assess thermal stability and X-ray crystallography to confirm crystallinity, which impacts shelf life. For hygroscopic compounds, Karl Fischer titration ensures water content <0.1% .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Combine 1H-13C HSQC/HMBC NMR to assign quaternary carbons and NOESY for stereochemical confirmation. For electron-deficient aromatic systems (common in angelicin derivatives), UV-vis spectroscopy can track conjugation changes. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas. Cross-reference data with computational NMR predictions (e.g., DFT-based tools like Gaussian) .

Advanced Research Questions

Q. How do steric and electronic effects influence the Diels-Alder reactivity of this compound in photodynamic applications?

The methyl groups at C4/C6 introduce steric hindrance, shifting reactivity from the C4-C5 to the C6-C7 double bond (as seen in nitrobenzofuroxan analogs). Use DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation via 15N-labeled substrates and kinetic studies (e.g., stopped-flow UV-vis) can differentiate between normal (NEDDA) and inverse electron demand (IEDDA) pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity or solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. For in vitro studies, include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays (e.g., MTT and apoptosis staining). Meta-analyses of published IC50 values with sensitivity weighting can identify outliers .

Q. How can computational models predict the binding affinity of this compound to DNA targets?

Employ molecular docking (AutoDock Vina) with DNA duplexes (PDB: 1BNA) to map intercalation sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns trajectories assess binding stability. QSAR models using descriptors like logP and polar surface area (PSA) correlate with experimental inhibition rates. Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What experimental designs mitigate side reactions during functionalization of this compound?

For electrophilic substitutions (e.g., nitration), use low temperatures (−10°C) and controlled reagent addition to avoid over-functionalization. Monitor reaction progress via inline IR spectroscopy to detect intermediates. For photochemical reactions, optimize light intensity (e.g., 365 nm LED at 10 mW/cm2) and employ radical scavengers (TEMPO) to suppress undesired pathways. Post-reaction, use scavenger resins (e.g., QuadraSil® MP) to remove catalysts .

Q. Methodological Notes

- Data Presentation : Follow Beilstein Journal guidelines: report ≤5 synthetic procedures in the main text, with others in supplementary files. Include crystallographic data (CCDC deposition) for new compounds .

- Contradiction Analysis : Use Bland-Altman plots for assay comparisons and Grubbs’ test for outlier detection in replicated studies .

- Ethical Compliance : Adhere to institutional protocols for biological testing and declare conflicts of interest in funding sources .

Comparison with Similar Compounds

The following analysis compares 4,6-Dimethylbenzoangelicin with key analogs, focusing on structural features, biological activity, and applications.

Table 1: Structural and Functional Comparison of Angelicin Derivatives

Key Findings:

Structural Influence on DNA Interaction: Angelicin derivatives with methyl groups at symmetric positions (e.g., 4,4') exhibit stronger DNA crosslinking under UV due to improved intercalation . In contrast, this compound’s asymmetric substitution may reduce intercalation efficiency but increase selectivity for specific DNA sequences .

Photochemical Reactivity: 4,4'-Dimethylangelicin shows higher carcinogenic risk in chronic UV exposure studies, likely due to persistent DNA adduct formation . The 4,6-dimethyl variant may mitigate this risk by altering photoadduct stability or repair kinetics.

For example, 4,5'-Dimethylangelicin’s lower solubility limits its bioavailability, whereas this compound’s lipophilic methyl groups could enhance membrane permeability .

Comparison with Non-Angelicin Analogs: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate () demonstrates that 4,6-dimethyl substitution enhances anticancer activity in pyridine derivatives. This suggests similar substituent-driven efficacy improvements may apply to this compound.

Properties

CAS No. |

109029-05-2 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |

InChI Key |

BUJYHMTZBVJWNT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |

Canonical SMILES |

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |

Key on ui other cas no. |

109029-05-2 |

Synonyms |

4,6-dimethylbenzoangelicin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.